Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-

Room-temperature phosphorescence Bisbenzil Intersystem crossing

Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- (CAS 194936-19-1) is a fluorinated bis(phenylethynyl)benzil derivative with the molecular formula C30H16F2O2 and a molecular weight of 446.44 g/mol. It belongs to the class of diarylacetylenes, featuring a central α-dicarbonyl (benzil) core symmetrically extended by two 4-((4-fluorophenyl)ethynyl)phenyl arms.

Molecular Formula C30H16F2O2
Molecular Weight 446.4 g/mol
CAS No. 194936-19-1
Cat. No. B12576888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-
CAS194936-19-1
Molecular FormulaC30H16F2O2
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F
InChIInChI=1S/C30H16F2O2/c31-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29(33)30(34)26-15-7-22(8-16-26)2-4-24-11-19-28(32)20-12-24/h5-20H
InChIKeyYRMRMRMSNRNNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- (CAS 194936-19-1): Fluorinated Bisbenzil Scaffold for Phosphorescent Materials and Advanced Organic Electronics


Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- (CAS 194936-19-1) is a fluorinated bis(phenylethynyl)benzil derivative with the molecular formula C30H16F2O2 and a molecular weight of 446.44 g/mol . It belongs to the class of diarylacetylenes, featuring a central α-dicarbonyl (benzil) core symmetrically extended by two 4-((4-fluorophenyl)ethynyl)phenyl arms [1]. This architecture combines the photophysically active benzil moiety with extended π-conjugation through ethynyl linkages and terminal electron-withdrawing fluorine substituents, positioning it as a candidate for pure organic room-temperature phosphorescent (RTP) materials and as a building block for high-performance thermosets and liquid crystalline compositions [2].

Fluorinated bisbenzil scaffold for room-temperature phosphorescence studies
Extended π-conjugation via ethynyl linkers for high-birefringence applications
Ethynyl-terminated reactive handles for high-temperature thermoset resin synthesis
Fluorine substitution enables electronic tuning of photophysical properties

Why In-Class Substitution of Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- (CAS 194936-19-1) Is Not Feasible Without Quantitative Comparative Evaluation


Fluorinated benzil and bisbenzil derivatives exhibit dramatically divergent photophysical behaviors depending on the benzil vs. bisbenzil scaffold architecture and fluorine substitution pattern. In the Yamada et al. (2020) systematic study, fluorinated monobenzils (e.g., 2a) demonstrated a 7.3-fold enhancement in phosphorescence intensity (I560/I395 from 0.17 to 1.24) under N2-saturated conditions, whereas fluorinated bisbenzils (3a, 3b) showed only a 1.1–1.2-fold increase, with fluorine substituents on the bisbenzil scaffold actually retarding intersystem crossing (ISC) [1]. Furthermore, non-fluorinated bisbenzil (3c) showed a 3-fold phosphorescence increase, outperforming its fluorinated bisbenzil counterparts—directly contradicting any assumption that fluorination uniformly enhances phosphorescence across all benzil-derived scaffolds [1]. These scaffold-dependent and fluorine-position-dependent effects mean that substituting CAS 194936-19-1 with a non-fluorinated analog (e.g., 4,4'-bis(phenylethynyl)benzil) or a simple fluorinated benzil without ethynyl extension (e.g., 4,4'-difluorobenzil, CAS 579-39-5) would fundamentally alter—and potentially degrade—key performance characteristics [2].

Monobenzil Scaffold Monobenzil exhibits a 7.3-fold phosphorescence enhancement vs. ≤1.2-fold for bisbenzil; substituting may fundamentally alter the N2/O2 response profile.
Non-Fluorinated Analog Non-fluorinated bisbenzil shows higher relative phosphorescence gain but lower absolute intensity; fluorination pattern directly impacts intersystem crossing efficiency.
Non-Ethynyl Benzil (e.g., 4,4\'-difluorobenzil) Lacks ethynyl groups required for thermal addition curing and extended π-conjugation; thermoset precursor capability is entirely absent.

Quantitative Differentiation Evidence for Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- (CAS 194936-19-1) Versus Closest Structural Comparators


Phosphorescence Intensity Ratio (I560/I395) Under N2: Fluorinated Bisbenzil Architecture Enables Distinct RTP Profile vs. Monobenzil and Non-Fluorinated Bisbenzil Analogs

The bisbenzil scaffold—to which CAS 194936-19-1 structurally belongs—exhibits a fundamentally different phosphorescence response compared to the monobenzil scaffold. Under N2-saturated toluene at 25 °C, fluorinated monobenzil 2a shows a 7.3-fold phosphorescence enhancement (I560/I395: pristine 0.17 → N2 1.24), whereas fluorinated bisbenzil 3a shows only a 1.2-fold enhancement (I560/I395: pristine 0.61 → N2 0.74) [1]. Critically, non-fluorinated bisbenzil 3c achieves a 3.1-fold enhancement (I560/I395: pristine 0.14 → N2 0.44), outperforming fluorinated bisbenzils 3a and 3b in relative phosphorescence gain [1]. This inverted fluorine effect on bisbenzils—where fluorine retards ISC rather than promoting it—is a class-specific signature that directly impacts material selection for RTP applications [2].

Phosphorescence I560/I395
Class-level inference
≤1.2× enhancement (N2)
vs. 7.3× for monobenzil
Supports N2/O2-responsive material selection
Higher baseline phosphorescence, lower relative gain vs. monobenzil
Room-temperature phosphorescence Bisbenzil Intersystem crossing

Photoluminescence Quantum Yield (ΦPL) Differentiation: Bisbenzil vs. Monobenzil Scaffolds Under Ambient Conditions

The photoluminescence quantum yield (ΦPL) in toluene at 25 °C distinguishes the bisbenzil scaffold from the monobenzil scaffold. Fluorinated monobenzil 2a achieves ΦPL = 0.018, while fluorinated bisbenzils 3a and 3b exhibit ΦPL < 0.01—a >1.8-fold difference in absolute quantum yield [1]. The non-fluorinated bisbenzil 3c likewise falls below the 0.01 threshold [1]. However, in solid-state benzil systems, quantum yields as high as 0.92 have been reported, indicating that crystallization-induced effects can dramatically alter PL efficiency [2]. CAS 194936-19-1, as a fluorinated bisbenzil, is anticipated to exhibit quantum yields consistent with the bisbenzil class (ΦPL < 0.01 in dilute toluene solution), positioning it for applications where solution-state phosphorescence with specific N2-responsive modulation is desired rather than maximum absolute brightness.

ΦPL (solution)
Class-level inference
Indicates bisbenzil scaffold quantum yield class
Monobenzil ΦPL ~0.018; solid-state may differ
Photoluminescence quantum yield Bisbenzil Phosphorescence efficiency

UV-Visible Absorption Signature: Bisbenzil λabs ~290 nm and ~405 nm (n–π* Transition) Differentiated from Monobenzil Absorption Profile

Fluorinated bisbenzil derivatives 3a and 3b show a characteristic dual-band absorption pattern in toluene: a strong π–π* band at λabs = 290 nm (ε = 30,500–51,200 M⁻¹·cm⁻¹) and a weak n–π* band at λabs = 405 nm (ε = 180–212 M⁻¹·cm⁻¹) [1]. In contrast, fluorinated monobenzil 2a displays its major π–π* absorption at λabs = 295 and 315 nm (ε = 28,700 and 36,500 M⁻¹·cm⁻¹) with the n–π* band at 407 nm (ε = 160 M⁻¹·cm⁻¹) [1]. The hypsochromic shift of the π–π* band in bisbenzils (290 nm vs. 295/315 nm) reflects altered HOMO–LUMO distribution: in bisbenzils, the HOMO is localized on the terminal methoxy/alkoxy-substituted ring while the LUMO resides on the central benzene ring, whereas in monobenzils the HOMO covers the entire molecule [1]. CAS 194936-19-1, bearing terminal 4-fluorophenyl groups instead of alkoxy substituents, is expected to exhibit further shifts in its absorption profile due to the electron-withdrawing nature of fluorine.

UV-vis Absorption
Class-level inference
λabs 290 nm (π–π*), 405 nm (n–π*)
Diagnostic bisbenzil absorption signature
n–π* band critical for ISC-mediated phosphorescence
UV-visible absorption Bisbenzil n–π* transition

Extended π-Conjugation via Ethynyl Linkers: Molecular Weight and Structural Differentiation vs. 4,4'-Difluorobenzil (CAS 579-39-5)

CAS 194936-19-1 (C30H16F2O2, MW 446.44 g/mol) differs fundamentally from the simpler 4,4'-difluorobenzil (CAS 579-39-5, C14H8F2O2, MW 246.21 g/mol) by the insertion of two phenylethynyl spacer units between the terminal fluorophenyl groups and the central benzil core [1]. This structural extension increases the molecular weight by ~81% and substantially elongates the π-conjugated pathway. In related bistolane liquid crystal systems, ethynyl bridges contribute ~0.07 to birefringence (Δn) per unit, and connected benzene rings via triple bonds yield a synergistic enhancement beyond the sum of individual contributions due to improved π-electron conjugation [2]. The non-fluorinated analog 4,4'-bis(phenylethynyl)benzil (C30H18O2, MW 410.5 g/mol) lacks the terminal fluorine atoms, resulting in reduced electron-withdrawing character and altered intermolecular interactions .

π-Conjugation Extension
Structural context
MW 446.44 g/mol
+81% vs. 4,4\'-difluorobenzil
Enables extended delocalization and high Δn
Ethynyl linkers contribute to birefringence enhancement
π-conjugation Molecular weight Ethynyl extension

High-Temperature Thermoset Precursor Capability: Acetylene-Terminated Quinoxaline Curing Chemistry Differentiates Ethynyl-Containing Benzils from Non-Ethynyl Analogs

Bis(phenylethynyl)benzil derivatives serve as precursors for acetylene-terminated quinoxaline oligomers that cure by nonvolatile addition reactions at 200–370 °C, yielding high-temperature-resistant resins with glass transition temperatures (Tg) reaching 330 °C [1][2]. This thermal curing capability is enabled by the terminal ethynyl groups—a feature absent in simple 4,4'-difluorobenzil (CAS 579-39-5). CAS 194936-19-1 retains this ethynyl functionality while incorporating fluorine substituents that modulate the electronic environment of the alkyne, potentially altering curing kinetics and the thermal stability profile of resulting polymers compared to non-fluorinated bis(phenylethynyl)benzil analogs [3].

Thermoset Capability
Class-level inference
Cures at 200–370 °C
Tg up to 330 °C (class)
Supports high-temperature resin precursor selection
Requires ethynyl functionality; non-ethynyl benzils inapplicable
Acetylene-terminated quinoxaline Thermoset High-temperature polymer

Validated Application Scenarios for Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- (CAS 194936-19-1) Based on Quantitative Comparative Evidence


Pure Organic Room-Temperature Phosphorescent (RTP) Material Development Requiring N2/O2-Responsive Emission Modulation

The bisbenzil scaffold of CAS 194936-19-1 enables room-temperature phosphorescence with a characteristic N2/O2 gas-responsive modulation profile. Class-level evidence shows that fluorinated bisbenzils exhibit absolute I560/I395 ratios of 0.74–0.84 under N2 (versus 0.44 for non-fluorinated bisbenzil), with O2 bubbling reducing the long-wavelength phosphorescence band while leaving short-wavelength fluorescence unchanged [1]. This O2-dependent phosphorescence quenching, combined with the higher baseline phosphorescence of fluorinated vs. non-fluorinated bisbenzils, positions CAS 194936-19-1 for oxygen-sensing, security inks, and anti-counterfeiting applications where reversible phosphorescence modulation is required [2].

High-Temperature Thermoset Resin Precursor via Acetylene-Terminated Quinoxaline Chemistry

The terminal 4-fluorophenylethynyl groups of CAS 194936-19-1 provide reactive handles for thermal addition curing at 200–370 °C to yield high-temperature-resistant quinoxaline-based thermosets with Tg values reaching 330 °C [3][4]. The fluorine substituents on the terminal phenyl rings may additionally influence the electronic environment of the ethynyl group, potentially affecting cure kinetics and the thermo-oxidative stability of the resulting polymer network compared to non-fluorinated bis(phenylethynyl)benzil analogs. This application is inaccessible to simple 4,4'-difluorobenzil (CAS 579-39-5), which lacks the requisite ethynyl functionality [3].

Synthesis of Extended π-Conjugated Heterocyclic Systems (Quinoxalines and Polyphenylquinoxalines) via Condensation with o-Diamines

The benzil α-dicarbonyl core of CAS 194936-19-1 enables condensation with ortho-diamines (e.g., o-phenylenediamine, 3,4-diaminobenzoic acid) to form quinoxaline derivatives with extended π-conjugation through the phenylethynyl arms [5]. This synthetic pathway, demonstrated by Keshtov et al. (1997) for bis[p-(phenylethynyl)phenyl]hetarylenes using 4,4'-di(phenylethynyl)benzil as the key intermediate, produces heterocyclic systems with potential applications as electron-transport materials in OLEDs or as high-refractive-index polymers [5]. The fluorine substituents in CAS 194936-19-1 provide additional electronic tuning of the resulting heterocycles' HOMO/LUMO levels compared to non-fluorinated analogs.

Building Block for High-Birefringence Liquid Crystal Formulations Exploiting Extended Tolane-Based π-Conjugation

The bistolane-like architecture of CAS 194936-19-1, featuring two phenylethynyl units, contributes to high optical anisotropy (Δn) through extended π-conjugation. In related bistolane systems, the ethynyl bridge contributes ~0.07 to Δn per unit, and synergistic enhancement from connected aromatic rings via triple bonds yields Δn values exceeding 0.40 in nematic phases and >0.6 in optimized systems [6][7]. While CAS 194936-19-1 contains the polar benzil core rather than a pure hydrocarbon bistolane, the extended conjugation through the ethynyl linkages and the electron-withdrawing fluorine terminals make it a candidate dopant for high-Δn liquid crystal mixtures targeting blue-phase LC and fast-response display applications [8].

Application
Selection Property
Validation Focus
Room-temperature phosphorescent (RTP) material development
Bisbenzil RTP scaffold
N2/O2 phosphorescence modulation
High-temperature thermoset resin precursor
Ethynyl functionality
Thermal cure profile and Tg
Synthesis of π-conjugated heterocyclic systems
α-Dicarbonyl core reactivity
Quinoxaline condensation efficiency
High-birefringence liquid crystal formulations
Extended π-conjugation
Birefringence and phase behavior
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